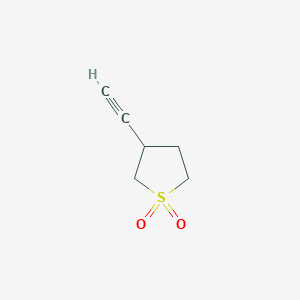

3-Ethynylthiolane 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thietane 1,1-dioxides, which are related to 3-Ethynylthiolane 1,1-dioxide, can be synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The 5-aryloxy- and 5-arenesulfonyl-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles were synthesized via oxidation by H2O2 of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings .Applications De Recherche Scientifique

Synthesis of Thiophene Derivatives

3-Ethynylthiolane 1,1-dioxide: is a valuable precursor in the synthesis of thiophene derivatives. Thiophenes are a class of heterocyclic compounds that have garnered significant interest due to their wide range of properties and applications. The synthesis of thiophene derivatives often involves heterocyclization reactions, where 3-Ethynylthiolane 1,1-dioxide can act as a sulfur donor or a building block for more complex thiophene systems .

Corrosion Inhibitors

Thiophene derivatives, synthesized using compounds like 3-Ethynylthiolane 1,1-dioxide , are known to serve as corrosion inhibitors. These inhibitors are crucial in industrial chemistry, where they protect metals and alloys from corrosive processes, thereby extending the life of machinery and structures .

Organic Semiconductors

The thiophene ring system, into which 3-Ethynylthiolane 1,1-dioxide can be incorporated, plays a prominent role in the development of organic semiconductors. These materials are essential for creating flexible, lightweight, and cost-effective electronic devices .

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, thiophene-based molecules are utilized in the fabrication of OLEDs3-Ethynylthiolane 1,1-dioxide can contribute to the synthesis of such molecules, which are key components in the production of high-quality display and lighting technologies .

Pharmacological Properties

Thiophene derivatives exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. As a thiophene-based compound, 3-Ethynylthiolane 1,1-dioxide may be used to develop new drugs with these beneficial properties .

Advanced Material Science

The versatility of thiophene derivatives extends to material science, where they are used in the creation of advanced materials with specific desired properties3-Ethynylthiolane 1,1-dioxide , as a thiophene derivative, can be a key component in the design and synthesis of these materials .

Propriétés

IUPAC Name |

3-ethynylthiolane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-2-6-3-4-9(7,8)5-6/h1,6H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJGDJPQFFTFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylthiolane 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2970943.png)

![(E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2970945.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2970948.png)

![(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2970950.png)

![1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970956.png)

![N'-[(4-Fluorophenyl)methyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2970960.png)

![1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea](/img/structure/B2970963.png)